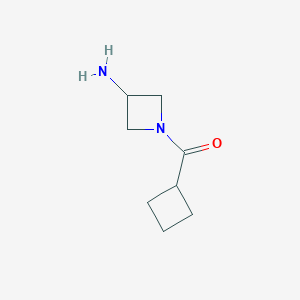
1-Cyclobutanecarbonylazetidin-3-amine
Vue d'ensemble
Description
1-Cyclobutanecarbonylazetidin-3-amine is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of azetidines, which includes 1-Cyclobutanecarbonylazetidin-3-amine, has been a topic of intense research. A straightforward one-step synthesis of azetidine-3-amines has been reported, starting from a bench-stable, commercial material .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines, including 1-Cyclobutanecarbonylazetidin-3-amine, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis of Cyclobutane Derivatives : A novel series of 3-aminocyclobut-2-en-1-ones, which could be precursors or structurally related to 1-Cyclobutanecarbonylazetidin-3-amine, has been prepared showcasing the versatility of cyclobutane derivatives in synthetic chemistry. These compounds are synthesized through facile condensation and exhibit potential as VLA-4 antagonists (Brand et al., 2003).
- Antimicrobial and Cytotoxic Activity : A series of azetidine-2-one derivatives of 1H-benzimidazole, potentially structurally related to 1-Cyclobutanecarbonylazetidin-3-amine, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some derivatives exhibited notable antibacterial activity and cytotoxicity in vitro, highlighting the potential of such structures in medicinal chemistry (Noolvi et al., 2014).
Biochemical Applications
- Enantioselective Synthesis : Research into the enantioselective synthesis of polysubstituted aminocyclobutanes, which could include or be related to the synthesis of 1-Cyclobutanecarbonylazetidin-3-amine, has been reported. This demonstrates the importance of such compounds in the development of biologically active molecules, with a specific focus on achieving high diastereo- and enantioselectivity in their synthesis (Feng et al., 2019).
Potential Therapeutic Applications
- Novel Catalytic Processes : Research on cyclobutadiene metal complexes, which could be used in the synthesis or functionalization of compounds like 1-Cyclobutanecarbonylazetidin-3-amine, indicates a new class of catalysts that could enhance the efficiency of chemical reactions, including reductive amination processes. This work suggests potential applications in developing pharmaceuticals and fine chemicals (Afanasyev et al., 2016).
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHTZYAFSLWMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonylazetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



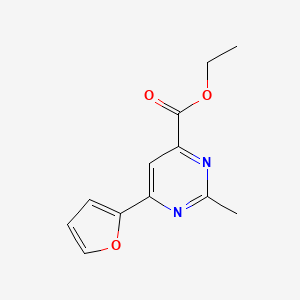


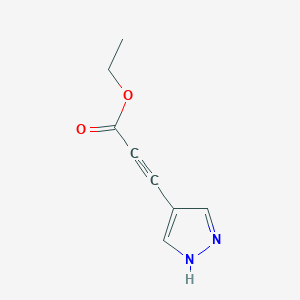
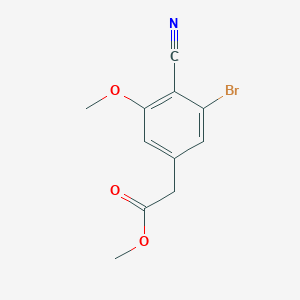

![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)
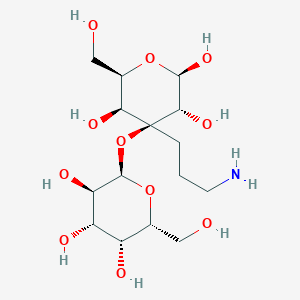




![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)
amine](/img/structure/B1490486.png)